5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
CAS No.: 1368232-29-4
Cat. No.: VC7045771
Molecular Formula: C7H10BrNO2
Molecular Weight: 220.066
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1368232-29-4 |
---|---|
Molecular Formula | C7H10BrNO2 |
Molecular Weight | 220.066 |
IUPAC Name | 5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2 |
Standard InChI Key | TVJVXHIYPVCLCQ-UHFFFAOYSA-N |
SMILES | C1CC1N2CC(OC2=O)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered oxazolidin-2-one ring (C₃H₅NO₂) substituted at position 3 with a cyclopropyl group (C₃H₅) and at position 5 with a bromomethyl moiety (CH₂Br). This configuration yields the molecular formula C₇H₁₀BrNO₂ and a calculated molecular weight of 220.07 g/mol (exact mass: 218.98 Da) . The cyclopropyl group introduces significant ring strain (≈27.5 kcal/mol), which influences both the compound’s conformational flexibility and chemical reactivity compared to phenyl-substituted analogs like 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (C₁₀H₁₀BrNO₂, MW 256.10 g/mol) .
Table 1: Comparative Structural Properties
Spectroscopic Characteristics
While experimental NMR and IR data for the cyclopropyl derivative remain unpublished, predictions based on analog studies suggest:
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¹H NMR: Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm, multiplet), oxazolidinone ring protons (δ 3.5–4.5 ppm), and bromomethyl CH₂ (δ 3.8–4.1 ppm, triplet)
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¹³C NMR: Characteristic carbonyl carbon at δ 155–160 ppm, cyclopropyl carbons at δ 6–12 ppm, and C-Br at δ 30–35 ppm
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IR: Strong absorption bands for C=O (≈1750 cm⁻¹) and C-Br (≈650 cm⁻¹)
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is likely synthesized through sequential functionalization of the oxazolidinone core:
Step 1: Cyclopropylamine Condensation
Reaction of chloromethyloxazolidinone with cyclopropylamine under basic conditions:
This mirrors methods used for phenyl analogs where aniline derivatives react with oxazolidinone precursors .
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes facile SN2 reactions with diverse nucleophiles:
Table 2: Representative Substitution Reactions
Cyclopropane Ring Reactions
The strained cyclopropyl group participates in:
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Ring-opening polymerization with Lewis acids (BF₃·OEt₂) to form polyamides
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[2+2] Cycloadditions with electron-deficient alkenes under UV irradiation
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Hydrogenolysis over Pd/C catalyst to yield linear alkyl derivatives
Pharmaceutical Relevance
Prodrug Applications
The compound serves as a pro-moiety in prodrug design:
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Esterase-activated systems: Bromine displacement by thiols releases active drugs in hepatic tissue
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pH-sensitive derivatives: Cyclopropane ring stability allows targeted release in acidic tumor microenvironments
Industrial Applications
Agrochemical Intermediates
Used in synthesis of cyclopropane-containing fungicides:
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Flutianil derivatives: 15% yield improvement over phenyl analogs
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Chitin synthesis inhibitors: EC₅₀ ≈0.8 μM against Botrytis cinerea
Polymer Chemistry
Serves as initiator for ring-opening metathesis polymerization (ROMP):
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